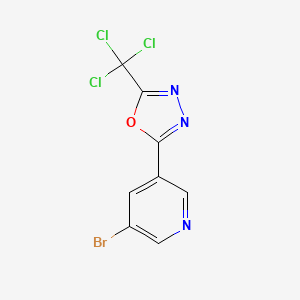

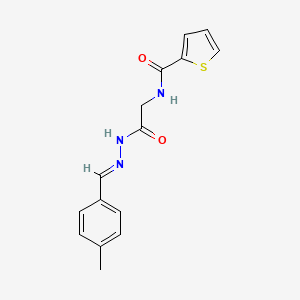

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.

科学的研究の応用

Synthesis and Anticancer Activities

Compounds similar to "(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been studied for their anticancer activities. For instance, derivatives of quinazoline, which share structural similarities, have been synthesized and evaluated for their ability to inhibit kinase activities associated with cancer growth and development. Studies have shown that specific analogues can significantly inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), suggesting a potential pathway for therapeutic intervention in cancer treatment (Bridges et al., 1996).

Antioxidant Properties

Compounds containing bromophenol structures have been synthesized and evaluated for their antioxidant properties. Bromophenols, by virtue of their structural features, can exhibit effective radical scavenging activities. These properties make them candidates for research into protective agents against oxidative stress-related damages, which are implicated in various diseases and aging processes (Balaydın et al., 2010).

Synthesis and Biological Activity

The broader category of quinolinone derivatives, to which the compound is related, has been synthesized and assessed for a range of biological activities, including antimicrobial effects. Such compounds are explored for their potential in creating new therapeutic agents against various bacterial and fungal infections (Patel et al., 2006).

Photophysical Properties

Research into compounds with isoquinoline structures also delves into their photophysical properties, which have implications for developing materials with specific optical characteristics. For example, studies on bromo Re(I) complexes highlight the influence of structural modifications on luminescence and absorption properties, which are relevant in fields ranging from sensing to photodynamic therapy (Si et al., 2009).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the 2,5-dimethoxyphenylacrylic acid moiety and the bromination of the final product.", "Starting Materials": [ "2-aminobenzophenone", "benzaldehyde", "ethyl acetoacetate", "2,5-dimethoxybenzaldehyde", "malonic acid", "bromine" ], "Reaction": [ "Synthesis of 2-ethyl-4-phenylquinoline-3-carboxylic acid by reacting 2-aminobenzophenone with benzaldehyde and ethyl acetoacetate via a modified Pictet-Spengler reaction", "Conversion of 2-ethyl-4-phenylquinoline-3-carboxylic acid to 2-ethyl-4-phenylquinoline-3-carboxylic acid methyl ester by reacting with methanol and sulfuric acid", "Synthesis of 3-(2,5-dimethoxyphenyl)acrylic acid by reacting 2,5-dimethoxybenzaldehyde with malonic acid and acetic anhydride via a Knoevenagel condensation", "Addition of 3-(2,5-dimethoxyphenyl)acrylic acid to 2-ethyl-4-phenylquinoline-3-carboxylic acid methyl ester via an esterification reaction using DCC and DMAP as catalysts", "Bromination of the final product using bromine and acetic acid" ] } | |

CAS番号 |

392252-55-0 |

分子式 |

C26H20BrNO4 |

分子量 |

490.353 |

IUPAC名 |

6-bromo-3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C26H20BrNO4/c1-31-19-10-13-23(32-2)17(14-19)8-12-22(29)25-24(16-6-4-3-5-7-16)20-15-18(27)9-11-21(20)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+ |

InChIキー |

DERFKKXDWKCIOV-XYOKQWHBSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2734708.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)